Bienvenue dans la boutique en ligne BenchChem!

Encenicline

Neuroscience Schizophrenia Alzheimer's Disease

Encenicline is the definitive partial agonist for translational CNS research, validated in Phase 3 trials. Its unique co-agonist mechanism sensitizes α7 receptors to endogenous ACh, unlike full agonists, and avoids the 5-HT3 activity that confounds other α7 ligands. With a 52.6–63.0 h human half-life, once-daily oral dosing in rodent/NHP models mimics clinical regimens, reducing handling stress. Demonstrated synergy with AChEIs like donepezil at sub-efficacious doses makes it the optimal tool for Alzheimer’s combination therapy modeling. Confirmatory brain-to-plasma ratios (1.7–5.1) and sustained brain exposure ensure reproducible translational outcomes.

Molecular Formula C16H17ClN2OS
Molecular Weight 320.8 g/mol
CAS No. 1275596-71-8
Cat. No. B8063281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncenicline
CAS1275596-71-8
Molecular FormulaC16H17ClN2OS
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
InChIInChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1
InChIKeySSRDSYXGYPJKRR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Encenicline (CAS 1275596-71-8): A Potent and Selective α7 nAChR Partial Agonist for Cognitive Research


Encenicline (EVP-6124, MT-4666) is a chiral small-molecule compound with the chemical name (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide. It is a potent, brain-penetrant, and highly selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) [1]. Developed originally by EnVivo/FORUM Pharmaceuticals, encenicline has been advanced into multiple Phase 2 and Phase 3 clinical trials for cognitive impairment associated with schizophrenia and Alzheimer's disease [2]. As a synthetic organic compound, it exhibits favorable drug-like properties including oral bioavailability, a long terminal half-life, and no violation of Lipinski's Rule of Five [3].

Why Generic α7 nAChR Agonist Substitution Fails for Encenicline (EVP-6124)


The α7 nAChR agonist class is pharmacologically heterogeneous, encompassing full agonists, partial agonists, and positive allosteric modulators (PAMs) with markedly divergent binding kinetics, functional efficacies, and off-target profiles. Simple interchange based solely on in vitro binding affinity is inadequate for scientific or industrial selection. For instance, encenicline is a partial agonist that acts as a co-agonist with acetylcholine, sensitizing the receptor to its natural ligand rather than driving maximal activation [1]. This mechanism fundamentally differs from full agonists like TC-5619 (bradanicline), which activate the receptor more robustly, and from PAMs, which lack intrinsic agonism. Furthermore, the high homology between the α7 nAChR ligand-binding domain and the 5-HT3 serotonin receptor necessitates careful selectivity evaluation [2]. Encenicline's unique balance of subnanomolar α7 affinity, distinct 5-HT3 interaction profile, and extended human half-life cannot be assumed for other α7 nAChR ligands. Substitution without direct comparative data therefore risks misinterpretation of in vivo target engagement, functional outcomes, and clinical translatability. The following quantitative evidence demonstrates precisely where encenicline's pharmacological fingerprint diverges from its closest analogs.

Encenicline (EVP-6124) Quantitative Differentiation Guide: Head-to-Head Evidence vs. α7 nAChR Comparators


Encenicline vs. TC-5619 (Bradanicline): α7 nAChR Binding Affinity (Ki)

Encenicline exhibits moderate to high affinity for the human α7 nAChR with a Ki of 4.3 nM [1] or 9.98 nM depending on the radioligand used ([3H]MLA vs. [3H]epibatidine) [2]. In contrast, the full agonist TC-5619 (bradanicline) demonstrates a substantially higher affinity with a reported Ki of 1.4 nM . This quantitative difference in target engagement affinity is a critical determinant for dose selection and receptor occupancy in preclinical and clinical studies.

Neuroscience Schizophrenia Alzheimer's Disease Cognition

Encenicline vs. GTS-21 (DMXB-A) and ABT-126: Comparative α7 nAChR Affinity and Potency

Encenicline's α7 nAChR affinity (Ki = 4.3–9.98 nM) and functional potency (EC50 = 390 nM in oocyte electrophysiology) [1] [2] can be compared to other clinically evaluated α7 agonists. GTS-21 (DMXB-A) exhibits a Ki of 27 nM [3], while ABT-126 (nelonicline) demonstrates a Ki of 12.3 nM . This positions encenicline with a distinct affinity profile that is more potent than GTS-21 but less potent than the high-affinity agonist TC-5619. Furthermore, encenicline's partial agonist profile (co-agonist mechanism) [4] contrasts with the functional profiles of these comparators, which have varying degrees of intrinsic efficacy.

Neuroscience Cognition Drug Discovery Pharmacology

Encenicline vs. Tropisetron: Differential 5-HT3 Receptor Inhibition Profile

Encenicline demonstrates a unique off-target interaction profile with the 5-HT3 serotonin receptor, a common liability for α7 nAChR agonists due to high structural homology. Encenicline inhibits the 5-HT3 receptor by only 51% at the high concentration of 10 nM [1], translating to an IC50 of 299 nM [2]. In stark contrast, tropisetron—a clinical 5-HT3 antagonist and α7 nAChR partial agonist—binds to the 5-HT3 receptor with extremely high affinity (Ki = 0.8 nM for mouse 5-HT3) [3] and exhibits potent functional antagonism. This quantitative difference defines encenicline as an α7 nAChR agonist with comparatively weak 5-HT3 activity, whereas tropisetron is a potent dual-target ligand.

Neuroscience Off-Target Selectivity Drug Safety Pharmacology

Encenicline vs. Full Agonist TC-5619: Differential In Vivo Target Occupancy by PET Imaging

A direct head-to-head PET imaging study in pigs using the α7-nAChR radioligand 11C-NS14492 revealed a critical in vivo differentiation between encenicline and the full agonist TC-5619. When administered at equal doses, TC-5619 achieved substantial α7-nAChR occupancy, effectively blocking approximately 40% of radioligand binding [1]. In contrast, encenicline exhibited more limited α7-nAChR occupancy under the same experimental conditions [1]. This difference in in vivo target engagement, despite comparable in vitro affinity, underscores the importance of pharmacokinetic and pharmacodynamic properties in translating binding data to functional outcomes.

Neuroscience PET Imaging Target Engagement Pharmacokinetics

Encenicline Human Pharmacokinetics: Extended Terminal Half-Life for Once-Daily Dosing

Encenicline exhibits an extended terminal elimination half-life in humans, with mean values ranging from 52.6 to 63.0 hours and independent of dose [1]. This long half-life supports once-daily oral dosing in clinical trials [2]. In comparison, other α7 nAChR agonists such as GTS-21 have a much shorter human half-life of approximately 1–2 hours [3], and tropisetron has a terminal half-life of approximately 6–8 hours [4]. This extended pharmacokinetic profile is a defining characteristic of encenicline and a critical determinant for its clinical dosing regimen.

Clinical Pharmacology Pharmacokinetics Drug Development Alzheimer's Disease

Encenicline Co-Agonist Mechanism: Potentiation of Acetylcholine Response for Functional Synergy

Encenicline functions as a co-agonist with the endogenous neurotransmitter acetylcholine (ACh), sensitizing the α7 nAChR to its natural ligand and potentiating cholinergic transmission rather than driving maximal receptor activation independently [1]. This mechanism is functionally distinct from full agonists like TC-5619, which directly activate the receptor with high intrinsic efficacy even in the absence of ACh [2]. Encenicline's co-agonist property enables the compound to enhance ACh responses without desensitizing the receptor, a phenomenon that may explain its ability to synergize with acetylcholinesterase inhibitors (AChEIs) [3]. For instance, sub-efficacious doses of donepezil (0.1 mg/kg) and encenicline (0.03 mg/kg) fully restored memory function when co-administered in the rat object recognition task [4].

Mechanism of Action Co-agonism Cognitive Enhancement Synaptic Plasticity

Encenicline (EVP-6124) Application Scenarios: Optimized Use Cases Based on Quantitative Differentiation


1. Preclinical Studies Requiring Sustained α7 nAChR Target Coverage with Once-Daily Dosing

Encenicline's extended human terminal half-life of 52.6–63.0 hours [1] makes it the optimal choice for chronic dosing paradigms in rodent or non-human primate models where once-daily oral administration is preferred. This pharmacokinetic profile ensures consistent plasma and brain exposure over 24 hours, minimizing handling stress and experimental variability associated with multiple daily injections. In contrast, shorter-acting α7 agonists such as GTS-21 (t½ ~1–2 hours) require multiple daily doses to maintain target engagement, introducing potential confounds. For research teams designing long-term efficacy studies in cognitive impairment models, encenicline provides a superior translational pharmacokinetic bridge to human clinical dosing regimens.

2. Investigations of α7 nAChR-Mediated Effects Requiring Minimal 5-HT3 Receptor Interference

Given the high structural homology between the α7 nAChR ligand-binding domain and the 5-HT3 serotonin receptor, many α7 agonists exhibit potent off-target 5-HT3 activity. Encenicline's relatively weak 5-HT3 inhibition—only 51% at 10 nM with an IC50 of 299 nM [2]—provides a cleaner pharmacological tool for isolating α7 nAChR-specific effects. For studies in gastrointestinal motility, emesis models, or any system where 5-HT3 receptor modulation is a confounding variable, encenicline should be prioritized over dual-target ligands like tropisetron (5-HT3 Ki = 0.8 nM). This selectivity profile reduces the need for additional control experiments to rule out 5-HT3-mediated effects.

3. Co-Administration Studies with Acetylcholinesterase Inhibitors (AChEIs) to Model Clinical Synergy

Encenicline's unique co-agonist mechanism—potentiating the response to endogenous acetylcholine rather than driving maximal receptor activation—enables it to synergize functionally with AChEIs such as donepezil [3]. In the rat object recognition task, co-administration of sub-efficacious doses of encenicline (0.03 mg/kg p.o.) and donepezil (0.1 mg/kg p.o.) fully restored memory function, whereas neither compound was effective alone [4]. This property is directly relevant to modeling combination therapy strategies in Alzheimer's disease research, where AChEIs are standard-of-care. Full agonists like TC-5619, which lack this co-agonist property, may not exhibit the same synergistic potential and should not be substituted in studies designed to evaluate add-on therapy.

4. Translational Studies Requiring Brain Penetration with Documented B:P Ratios and Time-Course Data

For central nervous system (CNS) research, confirmation of adequate brain penetration is non-negotiable. Encenicline has been quantitatively characterized for brain exposure, achieving brain-to-plasma (B:P) ratios of 1.7–5.1 between 1 and 8 hours post-dose, with Tmax in brain occurring at 2 hours [5]. The compound reaches peak brain concentrations 2 hours after intraperitoneal administration and remains at effective concentrations for at least 4 hours [5]. This detailed brain pharmacokinetic profile, including sustained brain concentrations over time, makes encenicline a well-characterized and reliable tool for CNS pharmacology studies where predictable brain exposure is essential. Researchers can confidently time behavioral or electrophysiological endpoints to coincide with peak brain exposure without requiring additional pharmacokinetic validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Encenicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.